molecular formula C12H12N4 B14315014 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- CAS No. 109621-27-4

3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-

Cat. No.: B14315014
CAS No.: 109621-27-4
M. Wt: 212.25 g/mol
InChI Key: CFEPPLAUXZCOJL-UHFFFAOYSA-N
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Description

3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-: is a heterocyclic amine that belongs to the imidazoquinoline family. This compound is characterized by the presence of an imidazo ring fused to a quinoline structure, with methyl groups at positions 3 and 8, and an amino group at position 2. It is known for its mutagenic properties and has been found in cooked foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazoquinoline core .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in medicinal chemistry .

Biology: This compound has been studied for its mutagenic properties. It is used in research to understand the mechanisms of mutagenesis and the formation of DNA adducts .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The mutagenic properties also make it a useful tool in cancer research .

Industry: In the industry, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 8, along with the amino group at position 2, distinguishes it from other similar compounds and contributes to its specific mutagenic and carcinogenic properties .

Properties

CAS No.

109621-27-4

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C12H12N4/c1-7-5-8-9(14-6-7)3-4-10-11(8)15-12(13)16(10)2/h3-6H,1-2H3,(H2,13,15)

InChI Key

CFEPPLAUXZCOJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2N=C(N3C)N)N=C1

Origin of Product

United States

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